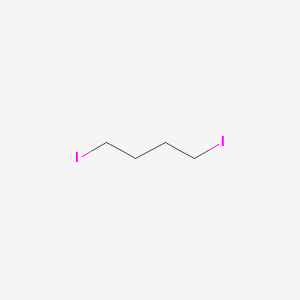

1,4-ジヨードブタン

概要

説明

1,4-Diiodobutane, also known as diiodobutane, is an organic compound with the molecular formula C4H8I2. It is a colorless, odorless, and light-sensitive liquid with a boiling point of 140.2°C and a melting point of -44.3°C. It has a wide range of uses in the chemical industry, including as a reagent for the synthesis of other compounds, as a solvent, and as a catalyst for various reactions. It is also used in the laboratory as a reference material for spectroscopic measurements.

科学的研究の応用

ポリマーの架橋剤

ポリマー化学において、1,4-ジヨードブタンは効果的な架橋剤として機能します。 セルロースからのアニオン交換膜の合成に役立ちます . これらの膜は、燃料電池や水浄化システムなどの用途に不可欠です。 1,4-ジヨードブタン中のヨウ素原子は架橋プロセスを促進し、ポリマー構造に安定性と耐久性を付与します。

ペロブスカイト太陽電池の添加剤

1,4-ジヨードブタンは、ペロブスカイト太陽電池の性能を向上させる添加剤として使用されます . ペロブスカイト層の成膜と安定性を向上させ、太陽電池の効率と寿命を向上させます。 この用途は、再生可能エネルギー源への需要の高まりを考えると特に重要です。

分析化学

1,4-ジヨードブタンは、ガスクロマトグラフィーや質量分析などの分析法における標準物質として使用できます。 沸点や屈折率などの明確に定義された特性により、機器の校正や分析手順の検証に適しています .

Safety and Hazards

1,4-Diiodobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system and the central nervous system (CNS) .

将来の方向性

作用機序

Target of Action

1,4-Diiodobutane is a chemical compound with the formula I(CH2)4I . It is primarily used in organic synthesis . .

Biochemical Pathways

As a reagent in organic synthesis, it may be involved in the formation of various organic compounds .

Result of Action

As a reagent in organic synthesis, its primary role is likely in the formation of other organic compounds .

特性

IUPAC Name |

1,4-diiodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYUBHVBIKMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060851 | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 5.8 deg C; [ChemIDplus] Colorless liquid; [MSDSonline] | |

| Record name | 1,4-Diiodobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

628-21-7 | |

| Record name | 1,4-Diiodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diiodobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diiodobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diiodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

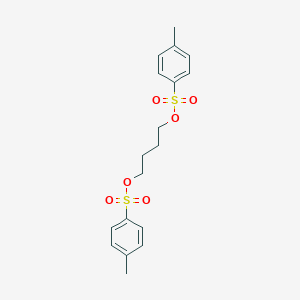

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-diiodobutane?

A1: The molecular formula of 1,4-diiodobutane is C4H8I2, and its molecular weight is 309.92 g/mol. []

Q2: Is there spectroscopic data available for 1,4-diiodobutane?

A2: Yes, several studies report spectroscopic data for 1,4-diiodobutane:

- NMR: 1H and 13C NMR data have been used to characterize the compound and its derivatives. [, , , , , ]

- IR: Infrared spectroscopy has been employed to analyze the structure and interactions of 1,4-diiodobutane. [, , , , ]

- Mass Spectrometry: FAB/MS has been used to identify glutathione-sulfonium conjugates of 1,4-diiodobutane. []

Q3: How does 1,4-diiodobutane perform as a cross-linking agent in polymer chemistry?

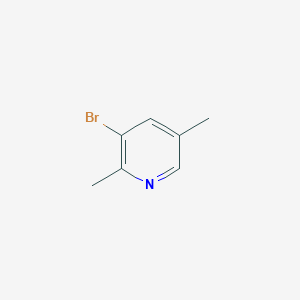

A3: 1,4-Diiodobutane is an effective cross-linking agent for polymers containing nucleophilic groups, such as pyridine rings in poly(4-vinyl pyridine) (P4VP). [, , , , , , ] This cross-linking enhances the stability of these polymers in various solvents. [, , , , , , ]

Q4: Are there specific applications of 1,4-diiodobutane in the fabrication of membranes?

A4: Yes, 1,4-diiodobutane plays a crucial role in developing responsive polymer gel membranes. [, ] For instance, it acts as both a porogen and a cross-linker for poly(2-vinylpyridine) (P2VP), contributing to the creation of pH-responsive membranes with controllable pore sizes. [, ]

Q5: What are the applications of 1,4-diiodobutane in organic synthesis?

A5: 1,4-Diiodobutane is employed in various organic reactions, including:

- Alkylation Reactions: It acts as an alkylating agent for various nucleophiles, including pyrene dianions [] and phosphine ligands. []

- Cyclization Reactions: 1,4-Diiodobutane participates in dialkylative cyclization reactions with substrates like 3-(phenylthio)-3-sulfolenes, leading to the formation of spiro bicyclic compounds. []

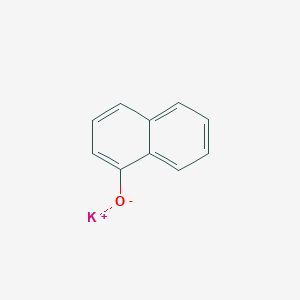

- Synthesis of Heterocycles: It serves as a building block for synthesizing nitrogen-containing heterocycles like bis-spironnaphthoxazine. [, ]

Q6: How does 1,4-diiodobutane interact with biological systems?

A6: Research indicates that 1,4-diiodobutane can be metabolized in rats to form a glutathione-sulfonium conjugate, which is subsequently excreted in the bile. [] This finding highlights its potential interaction with biological systems and detoxification pathways.

Q7: What is the significance of 1,4-diiodobutane in studying three-electron bonded species?

A7: 1,4-Diiodobutane serves as a model compound for investigating intramolecular two-centre three-electron bonds. [] Studies using techniques like pulse radiolysis have explored the formation and stability of such bonds in 1,4-diiodobutane derivatives. []

Q8: Does 1,4-diiodobutane show any specific interactions with pillar[5]arenes?

A8: Yes, research indicates that 1,4-diiodobutane forms interpenetrated complexes with simple pillar[5]arenes. [] The dominant force in these complexes is dispersion interactions, with 1,4-diiodobutane exhibiting a strong binding affinity towards ethylpillar[5]arene. []

Q9: Are there environmental concerns regarding 1,4-diiodobutane?

A9: While limited information is available on the environmental fate and effects of 1,4-diiodobutane specifically, it's important to consider its potential impact:

Q10: What analytical methods are used to quantify 1,4-diiodobutane?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and specific technique for quantifying 1,4-diiodobutane in biological samples, like plasma. [] This method often involves derivatization steps to enhance the volatility and detectability of the compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)